molecular formula C8H12N4O B2831978 N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]prop-2-enamide CAS No. 2411180-14-6

N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]prop-2-enamide

Cat. No. B2831978
CAS RN: 2411180-14-6
M. Wt: 180.211
InChI Key: NNVMQXMZINMFHN-ZCFIWIBFSA-N
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Description

“N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]prop-2-enamide” is a compound that contains a triazole ring . Triazoles are a group of heterocyclic compounds that consist of a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities .


Synthesis Analysis

The synthesis of triazole derivatives has been a subject of extensive research due to their wide range of applications . The synthesis of 1,2,3-triazoles usually involves the 1,3-dipolar cycloaddition of substituted azides and alkynes in the presence of Cu (I), which gives regioselective 1,4-disubstituted 1,2,3-triazole .


Molecular Structure Analysis

The molecular structure of “N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]prop-2-enamide” is characterized by the presence of a triazole ring . The triazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the nitrogen atom .


Chemical Reactions Analysis

Triazoles are known for their chemical stability and strong dipole moment . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Physical And Chemical Properties Analysis

Triazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . They have a strong dipole moment and can form hydrogen bonds, which can improve their pharmacokinetics and pharmacological properties .

Mechanism of Action

The mechanism of action of triazole derivatives is often related to their ability to interact with various enzymes and receptors in the biological system . This interaction can lead to a variety of biological activities, such as antimicrobial, antifungal, antiviral, and antitumor effects .

Future Directions

The future directions in the research of triazole derivatives like “N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]prop-2-enamide” could involve the design and synthesis of novel triazole derivatives with enhanced biological activities and lesser side effects . Additionally, further studies could focus on understanding the interaction of these compounds with various biological targets .

properties

IUPAC Name

N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-4-8(13)10-6(2)7-5-9-11-12(7)3/h4-6H,1H2,2-3H3,(H,10,13)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVMQXMZINMFHN-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NN1C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=NN1C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]prop-2-enamide

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